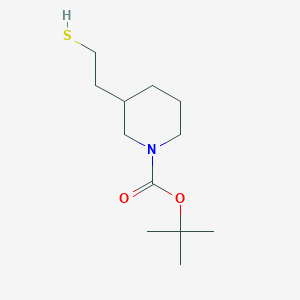

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-sulfanylethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2S/c1-12(2,3)15-11(14)13-7-4-5-10(9-13)6-8-16/h10,16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQAZBPDSWTIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Properties and Structural Analysis

Physicochemical Characteristics

The compound has a molecular formula of $$ \text{C}{12}\text{H}{23}\text{NO}_2\text{S} $$ and a molecular weight of 245.38 g/mol. Key properties include:

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO, organic solvents |

| Storage Conditions | 2–8°C (sealed) |

| Stability | Stable for 6 months at -80°C |

The Boc group confers stability to the amine, while the mercaptoethyl moiety introduces nucleophilic reactivity, necessitating protection during synthesis to prevent oxidation or disulfide formation.

Synthetic Routes and Methodological Advances

Boc Protection of Piperidine Derivatives

A foundational step in the synthesis involves introducing the Boc group to the piperidine nitrogen. The patent WO2009133778A1 outlines a method for tert-butyl 3-aminopiperidine-1-carboxylate production, which can be adapted for the mercaptoethyl variant.

Reaction with Di-tert-Butyl Dicarbonate

The amine group of 3-(2-mercaptoethyl)piperidine is protected via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaOH):

$$

\text{3-(2-Mercaptoethyl)piperidine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate}

$$

Key conditions:

- Solvent : Tetrahydrofuran (THF) or ethyl acetate

- Temperature : 0–25°C

- Base : 1–2 equivalents of NaOH or DMAP

This method achieves >95% purity when optimized, as evidenced by GlpBio’s quality control data.

Introduction of the 2-Mercaptoethyl Group

The mercaptoethyl substituent is introduced at the 3-position of piperidine through two primary strategies:

Nucleophilic Substitution

A halogenated precursor (e.g., 3-(2-bromoethyl)piperidine) undergoes substitution with a thiolate nucleophile:

$$

\text{3-(2-Bromoethyl)piperidine} + \text{NaSH} \rightarrow \text{3-(2-Mercaptoethyl)piperidine} + \text{NaBr}

$$

Optimization Notes :

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Protect the amine with Boc before substitution to prevent side reactions.

Thiol-ene Click Chemistry

Radical-mediated thiol-ene reactions enable regioselective addition of thiols to alkenes. For example:

$$

\text{3-Vinylpiperidine} + \text{HS-CH}2\text{CH}2\text{SH} \xrightarrow{\text{UV}} \text{3-(2-Mercaptoethyl)piperidine}

$$

Advantages :

- High atom economy.

- Compatibility with Boc-protected intermediates.

Reaction Optimization and Challenges

Protecting Group Strategies

The mercapto group’s susceptibility to oxidation necessitates protection during synthesis. Common approaches include:

- Thioether Protection : Using acetamidomethyl (Acm) groups.

- Disulfide Formation : Oxidative coupling to form stable disulfides, later reduced with tris(2-carboxyethyl)phosphine (TCEP).

Post-synthesis deprotection is critical for restoring thiol reactivity.

Purification and Characterization

- Chromatography : Silica gel chromatography with hexane/ethyl acetate eluents removes unreacted Boc anhydride.

- Spectroscopic Analysis :

- $$^1$$H NMR : Peaks at δ 1.44 (Boc tert-butyl), δ 2.70–3.10 (piperidine and mercaptoethyl protons).

- LC-MS : [M+H]$$^+$$ peak at m/z 246.4.

Chemical Reactions Analysis

tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of tert-butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol under controlled conditions. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for modifying the compound for specific applications or studying its mechanisms of action in biological systems.

Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Thiol group can be oxidized to form disulfides. | Hydrogen peroxide, iodine |

| Reduction | Ester group can be reduced to an alcohol. | Lithium aluminum hydride |

| Substitution | Thiol group can participate in nucleophilic substitutions. | Alkyl halides |

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its functional groups that allow for further modifications. It can be utilized in the development of complex molecules and pharmaceuticals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Antioxidant Activity : The mercaptoethyl group exhibits the ability to scavenge free radicals, mitigating oxidative stress in cells.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis induced by amyloid-beta aggregates, which are associated with neurodegenerative diseases like Alzheimer's disease.

Case Studies

Several studies highlight the potential therapeutic applications of this compound:

- Neuroprotection Against Amyloid-Beta Toxicity : A study indicated that treatment with this compound significantly reduced neuronal death and inflammation markers in animal models of Alzheimer's disease.

- Potential in Cancer Therapy : Research suggests that compounds with similar structures may inhibit tumor growth through mechanisms such as apoptosis induction in cancer cell lines.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, affecting their function. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to interact with biological membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Specific Comparisons

a) tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate

- Positional Isomerism: The 4-mercaptoethyl analog (CAS 1420841-79-7) differs only in the substituent position (4 vs. 3). For example, the 4-position may allow better alignment with hydrophobic pockets in enzymes compared to the 3-position .

- Molecular Weight : 245.38 g/mol (vs. identical molecular weight for the 3-isomer, assuming similar substituents).

b) tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

- Functional Group : Replaces the thiol (-SH) with a hydroxyl (-OH) group (CAS 146667-84-7).

- Physical Properties : Light yellow liquid (vs. likely oily consistency for the mercapto analog due to similar molecular weight) .

- Reactivity : The hydroxyl group is less nucleophilic, reducing disulfide formation risks but limiting thiol-specific interactions (e.g., metal coordination or cysteine targeting in enzymes).

c) Styryl-Substituted Analogs

- Synthesis: Prepared via Wittig reactions (56% yield), contrasting with thiol-based alkylation methods for mercaptoethyl derivatives . Physical State: Yellow oil, similar to the mercaptoethyl compound’s hypothesized state.

d) Carbamoyloxy-Substituted Analogs

Structural and Functional Group Analysis

Biological Activity

Tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate is a chemical compound characterized by a piperidine ring, a tert-butyl group, and a mercaptoethyl substituent. This unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₉N₁O₂S

- Molecular Weight : 245.38 g/mol

- CAS Number : 1420841-79-7

The presence of the thiol group (–SH) in the mercaptoethyl moiety enhances its potential for biological interactions, including antioxidant activity and antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies show effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action due to the compound's ability to disrupt cellular processes in microbes.

Antioxidant Activity

The thiol group is known for its ability to scavenge free radicals, thereby contributing to antioxidant activity. Compounds with mercaptoethyl groups have demonstrated protective effects against oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at conditions characterized by oxidative damage.

Neuroprotective Effects

Research into similar compounds has suggested potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The interaction of the piperidine ring with neurotransmitter systems may provide insights into its mechanism as a neuroprotective agent .

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Proteins : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function and activity.

- Modulation of Enzymatic Activity : Compounds containing piperidine rings often interact with enzymes involved in neurotransmission and metabolic pathways, suggesting that this compound may modulate such activities .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Benzyl 3-(2-mercaptoethyl)piperidine-1-carboxylate | Piperidine ring with benzyl substitution | Antimicrobial properties |

| Tert-butyl 3-mercaptopiperidine-1-carboxylate | Contains tert-butyl instead of benzyl | Potential neuroprotective effects |

| Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | Similar piperidine structure but different substituents | Reactivity towards nucleophiles |

This table highlights how this compound stands out due to its specific combination of structural features, which confer distinct biological activities compared to analogous compounds .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of piperidine with thiol groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar effects might be expected from this compound.

- Neuroprotection Research : In vitro studies indicated that compounds with piperidine structures could inhibit acetylcholinesterase, an enzyme linked to neurodegeneration. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function in models of Alzheimer's disease .

Q & A

Q. What are the key steps and optimal conditions for synthesizing tert-Butyl 3-(2-mercaptoethyl)piperidine-1-carboxylate?

Synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example:

- Piperidine functionalization : Introduce the 2-mercaptoethyl group via nucleophilic substitution or thiol-ene coupling.

- Boc protection : Use tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the piperidine nitrogen .

- Purification : Column chromatography or recrystallization ensures purity. Optimize solvent systems (e.g., ethyl acetate/hexane) and monitor via TLC .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents). For thiol groups, observe S-H proton signals near 1.4–2.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 210–254 nm .

Q. What safety precautions are necessary for handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thiol group .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to enhance resolution. Use SHELXL for refinement .

- Dynamic NMR : Study temperature-dependent conformational changes affecting signal splitting .

Q. What strategies optimize the compound’s stability in biological assays (e.g., plasma or enzymatic studies)?

- Prodrug design : Protect the thiol group with acetyl or tert-butyl disulfide moieties to prevent premature oxidation .

- Buffer optimization : Use chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation. Maintain pH 6–8 with phosphate or Tris buffers .

- LC-MS stability assays : Monitor degradation products over time under simulated physiological conditions .

Q. How can structure-activity relationships (SAR) be studied for this compound’s pharmacological potential?

- Analog synthesis : Modify the thiol group (e.g., replace with methylthio or hydroxyl) and compare bioactivity .

- Enzyme inhibition assays : Test against target enzymes (e.g., proteases) using fluorogenic substrates. Calculate IC₅₀ values via nonlinear regression .

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes to receptors (e.g., GPCRs) .

Q. What methodologies address the lack of ecological or toxicological data for this compound?

- QSAR modeling : Predict toxicity endpoints (e.g., LD₅₀) using tools like ECOSAR or TEST .

- Ames test : Screen for mutagenicity with Salmonella typhimurium strains TA98/TA100 .

- Daphnia magna assays : Assess acute aquatic toxicity under OECD Guideline 202 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.